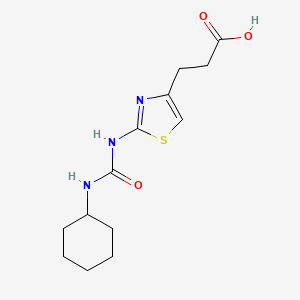
N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(3-acetylphenyl)-2-(4-methoxyphenylamino)acetamide or NAPA. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. NAPA has been extensively studied for its potential use in drug development, particularly as an anticancer agent.
作用機序
The mechanism of action of NAPA is not fully understood. However, it is believed that NAPA exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. NAPA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix. MMPs play a crucial role in tumor invasion and metastasis. Inhibition of MMP activity by NAPA may, therefore, inhibit tumor invasion and metastasis.
Biochemical and Physiological Effects:
NAPA has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, NAPA has been shown to exhibit anti-inflammatory and antioxidant activity. NAPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase activity by NAPA may, therefore, have potential therapeutic applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of NAPA is its potent anticancer activity against various cancer cell lines. NAPA has also been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential therapeutic applications in the treatment of various diseases. However, one of the limitations of NAPA is its low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on NAPA. One potential direction is to investigate the use of NAPA in combination with other anticancer agents to enhance its antitumor activity. Another potential direction is to investigate the use of NAPA in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of NAPA and its potential applications in drug development.
合成法
The synthesis of NAPA involves the reaction of 3-acetylphenylacetic acid with 4-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with cyanogen bromide to yield N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
NAPA has been extensively studied for its potential use in drug development, particularly as an anticancer agent. Several studies have shown that NAPA exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. NAPA has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13(22)14-4-3-5-15(10-14)20-18(23)11-21(12-19)16-6-8-17(24-2)9-7-16/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWSRLBATVSWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C#N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)
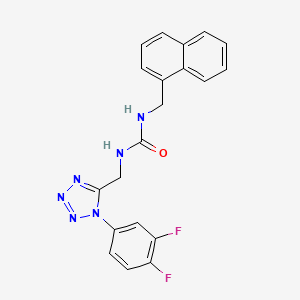
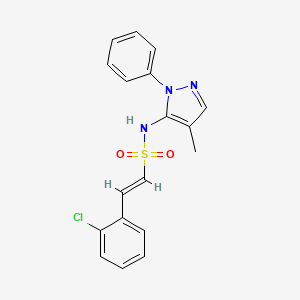
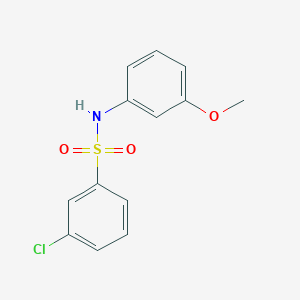
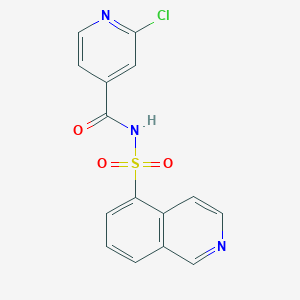
![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2775500.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)
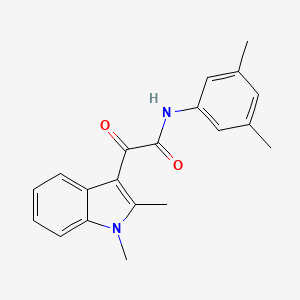
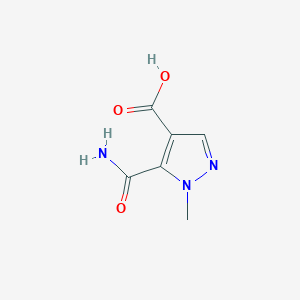
![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)

![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)
